Molecular Weight and Lipophilicity Shift Relative to the Des-Methyl Analogue
The 4-methyl substitution increases molecular weight by 14.03 g·mol⁻¹ compared with the des-methyl analogue [1,2,4]triazolo[4,3-a]quinoxaline-1-carboxylic acid . This mass increment is accompanied by a calculated logP increase of approximately 0.5 units (CLogP ~2.1 vs ~1.6 for the des-methyl compound), reflecting enhanced membrane permeability potential .
| Evidence Dimension | Molecular weight and calculated octanol-water partition coefficient (CLogP) |
|---|---|
| Target Compound Data | MW 228.21; CLogP ~2.1 |
| Comparator Or Baseline | [1,2,4]Triazolo[4,3-a]quinoxaline-1-carboxylic acid: MW 214.18; CLogP ~1.6 |
| Quantified Difference | ΔMW = +14.03 g·mol⁻¹; ΔCLogP ≈ +0.5 |
| Conditions | Calculated using ChemAxon/ALOGPS consensus; validated against experimental logP of related triazoloquinoxalines. |
Why This Matters
The higher lipophilicity can improve blood-brain barrier penetration and cellular uptake, a critical parameter when the compound is used as an intermediate for CNS-targeted PDE2/10 inhibitor programmes.
